molecular formula C12H8N4O3 B4231726 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile

3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B4231726
M. Wt: 256.22 g/mol
InChI Key: PVLSRUMCCSRTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile, also known as NPC1161B, is a small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent. This compound has been studied for its ability to inhibit the activity of certain enzymes and has shown promise in the treatment of various diseases.

Mechanism of Action

3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile works by inhibiting the activity of certain enzymes, specifically the serine/threonine protein kinase CK2. This enzyme is involved in many cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of CK2, 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile can disrupt these processes and potentially slow or stop the growth of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile can inhibit the activity of CK2 in vitro and in vivo. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In addition, 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile has been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile in lab experiments is its specificity for CK2. This compound has been shown to inhibit the activity of CK2 without affecting other enzymes or cellular processes. However, one limitation of using 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile is its potential toxicity. Studies have shown that high doses of 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile can be toxic to cells and may cause cell death.

Future Directions

There are many potential future directions for the study of 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the use of 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile could be studied for its potential use in the treatment of other diseases, such as viral infections or autoimmune disorders.

Scientific Research Applications

3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile has been studied for its potential use as a therapeutic agent in the treatment of various diseases. One of the main areas of research has been in the field of cancer treatment. 3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-nitro-1-phenacylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c13-6-10-7-15(14-12(10)16(18)19)8-11(17)9-4-2-1-3-5-9/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLSRUMCCSRTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-nitro-1-(2-oxo-2-phenylethyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.